Fazadinium is synthesized through various chemical processes and is manufactured by pharmaceutical companies specializing in anesthetic agents. Its development was aimed at improving upon existing neuromuscular blockers by offering a more favorable pharmacological profile.
Fazadinium is classified under:
The synthesis of Fazadinium typically involves multi-step organic reactions. The primary method includes the alkylation of a suitable amine precursor with a halogenated alkyl chain. This process often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Fazadinium has a complex molecular structure characterized by a quaternary nitrogen atom, which is central to its mechanism of action as a neuromuscular blocker. The specific arrangement of atoms allows for interactions with nicotinic acetylcholine receptors at the neuromuscular junction.
Fazadinium undergoes various chemical reactions, primarily focusing on its interactions with biological targets rather than typical organic transformations.
Fazadinium operates by binding to the nicotinic acetylcholine receptors located on the motor end plate of skeletal muscles. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction, resulting in muscle paralysis.
Fazadinium is primarily used in:
In addition, ongoing research explores its potential applications in other medical fields where muscle relaxation is required, such as in certain diagnostic procedures or treatments involving muscle spasms.
Fazadinium bromide (originally designated AH 8165) emerged from the systematic drug discovery efforts led by pharmacologist Sir David Jack at Allen & Hanburys Ltd. in the 1970s. Jack’s mandate—"better medicines for poorly-treated common diseases"—drove research into improved neuromuscular blocking agents (NMBAs) for surgical anesthesia [4]. Unlike naturally-derived agents like tubocurarine, Fazadinium was designed synthetically to address key limitations of earlier NMBAs: unpredictable duration, histamine release, and dependence on renal/hepatic elimination. Its development aligned with the era’s shift toward synthetic, optimized NMBAs seeking faster onset and reliable pharmacokinetics [6] [8]. Early clinical studies highlighted its rapid onset (≤90 seconds) and intermediate duration (30–40 minutes), positioning it as a practical alternative to pancuronium [3] [10]. Though withdrawn from markets due to later safety concerns (unrelated to efficacy), its renal-excretion-independent profile represented a significant pharmacological advancement [2] [9].
Table 1: Key Historical Milestones of Fazadinium Bromide
Year | Event | Significance |
---|---|---|
1970s | Synthesis at Allen & Hanburys | Designed as synthetic NMBA (code AH 8165) |
1978 | Clinical trials in renal failure | Demonstrated renal-excretion independence [3] |
1980s | Marketed as "Fazadon" (UK) | Adopted for general anesthesia |
Fazadinium bromide (C₂₈H₂₄Br₂N₆, MW 604.34 g/mol, CAS 49564-56-9) is classified as a bis-quaternary ammonium compound [1] [7]. Its chemical name is (E)-bis(3-methyl-2-phenylimidazo[3,2-a]pyridin-4-ium-1-yl)diazene dibromide [9]. Structurally, it features:
The molecule carries a permanent +2 charge due to its quaternary ammonium groups, limiting its distribution to extracellular compartments. This hydrophilicity prevents blood-brain barrier penetration but aligns with NMBA requirements [1] [8]. Spectroscopic identifiers include:
CC1=C(N(\N=N\N2C(C4=CC=CC=C4)=C([N+]5=CC=CC=C53)C)C6=CC=CC=C6.[Br-].[Br-]
[5] LBOZSXSPRGACHC-NFOZGECASA-L
[1] Table 2: Chemical Properties of Fazadinium Bromide
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₂₄Br₂N₆ | [1] |
Molecular Weight | 604.34 g/mol | [5] |
CAS Registry | 49564-56-9 | [1] [9] |
Chemical Class | Phenylimidazoles | [1] |
ATC Code | M03AC08 | [7] |
Quaternary Ammonia Groups | 2 | [8] |
Fazadinium is a competitive (non-depolarizing) neuromuscular blocker. It binds reversibly to postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ), preventing acetylcholine (ACh) from triggering muscle depolarization [5] [8]. Key pharmacological traits include:
Fazadinium’s structural rigidity enhances receptor affinity, while its azo linkage enables predictable in-vivo breakdown—key design advantages over steroidal NMBAs (e.g., pancuronium) [4] [8].
Table 3: Pharmacodynamic Comparison of Select NMBAs
Agent | Onset (min) | Duration (min) | Elimination Pathway |
---|---|---|---|
Fazadinium | 1–2 | 30–60 | Hofmann degradation |
Succinylcholine | 0.5–1 | 5–10 | Plasma cholinesterase |
Rocuronium | 1–1.5 | 30–40 | Hepatic (70–85%) |
Cisatracurium | 2–3 | 40–60 | Hofmann degradation |
Pancuronium | 3–5 | 90–120 | Renal (70%) |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3